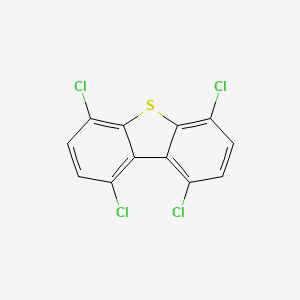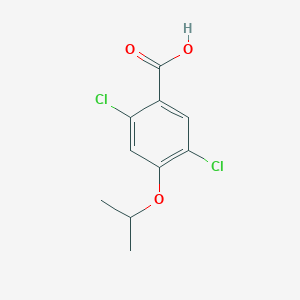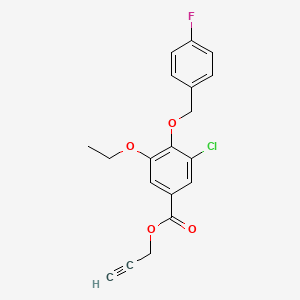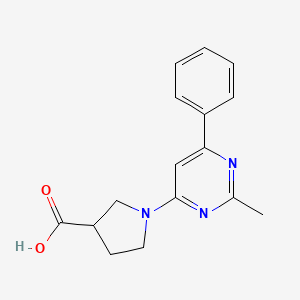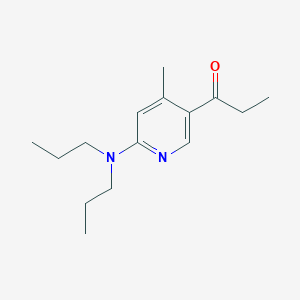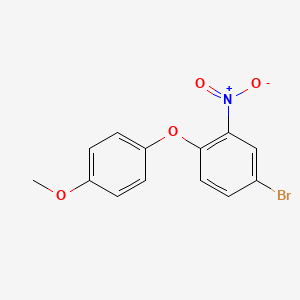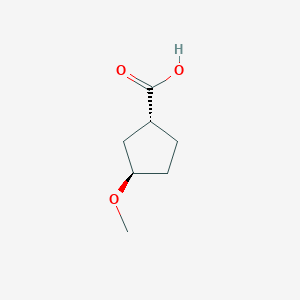
(1R,3R)-3-Methoxycyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation and carboxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, followed by the introduction of the methoxy group using methanol and an acid catalyst. The final carboxylation step can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as a starting material for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity or function. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,3R)-3-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
(1R,3R)-3-Ethoxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions in various chemical and biological contexts
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
PJEAKWXFTMRJMA-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
COC1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



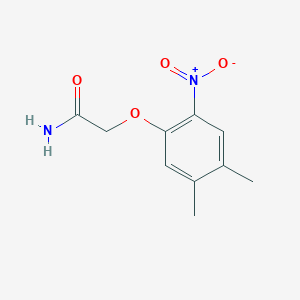
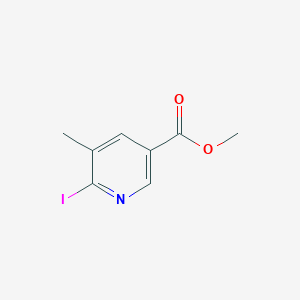
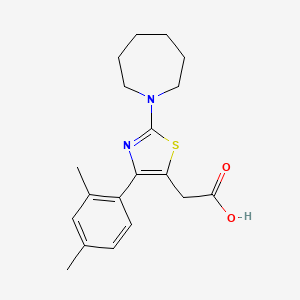
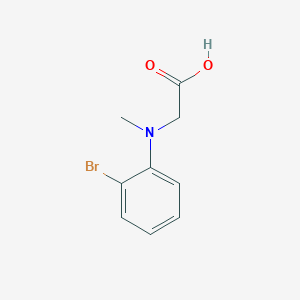
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
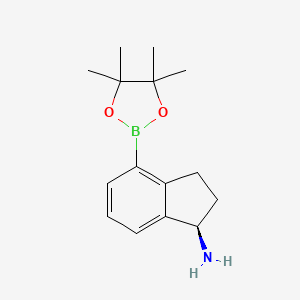
![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
